2,5-dimethyl-N-[1-(4-methylphenyl)ethyl]furan-3-carboxamide
Overview
Description
2,5-dimethyl-N-[1-(4-methylphenyl)ethyl]furan-3-carboxamide is a useful research compound. Its molecular formula is C16H19NO2 and its molecular weight is 257.33 g/mol. The purity is usually 95%.
The exact mass of the compound 2,5-dimethyl-N-[1-(4-methylphenyl)ethyl]-3-furamide is 257.141578849 g/mol and the complexity rating of the compound is 310. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Heterocycles : A novel class of compounds, including derivatives of "2,5-dimethyl-N-[1-(4-methylphenyl)ethyl]-3-furamide," has been synthesized starting from corresponding acid derivatives. These compounds, through intramolecular cyclization, formed target fused ring systems, showcasing the compound's utility in creating complex chemical structures (Ergun et al., 2014).
Cyclopalladation Studies : Research has explored the reaction of similar furancarboselenoamide derivatives with lithium tetrachloropalladate to form a five-membered palladaselenaheterocycle, indicating the potential of "2,5-dimethyl-N-[1-(4-methylphenyl)ethyl]-3-furamide" in forming complex metal-organic structures (Nonoyama & Nonoyama, 1989).
Palladium-Catalysed Cyclisation : The compound has been used in the palladium-catalysed cyclisation process to synthesize furo[3,2-c]quinolin-4(5H)-one, showcasing its utility in optimizing yields for specific heterocyclic structures (Lindahl et al., 2006).
Biological Activities
Antiprotozoal Agents : Derivatives have shown significant in vitro and in vivo activities against protozoal infections, highlighting the potential of "2,5-dimethyl-N-[1-(4-methylphenyl)ethyl]-3-furamide" in the development of new antiprotozoal agents (Ismail et al., 2004).
Antitumor Agents : Studies on derivatives have revealed in vivo antileukemic and solid-tumor activity, suggesting that the structural modifications of "2,5-dimethyl-N-[1-(4-methylphenyl)ethyl]-3-furamide" could lead to potent antitumor agents (Denny et al., 1987).
Inhibition of Lethal H5N1 Influenza A Viruses : Furan-carboxamide derivatives, including this compound, were identified as novel inhibitors of lethal H5N1 influenza A virus, demonstrating its potential in viral infection treatment (Yongshi et al., 2017).
Properties
IUPAC Name |
2,5-dimethyl-N-[1-(4-methylphenyl)ethyl]furan-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-10-5-7-14(8-6-10)12(3)17-16(18)15-9-11(2)19-13(15)4/h5-9,12H,1-4H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPAXWNTVGOTLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)C2=C(OC(=C2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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